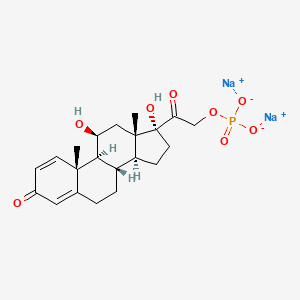
Prednisolone (disodium phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone (disodium phosphate) is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . This compound is widely utilized in the treatment of various medical conditions, including allergies, inflammatory conditions, autoimmune disorders, and certain types of cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone (disodium phosphate) involves several steps, starting from hydrocortisone. The process includes oxidation, reduction, and esterification reactions. One common method involves the oxidation of hydrocortisone to prednisolone, followed by esterification with phosphoric acid to form prednisolone phosphate .
Industrial Production Methods: Industrial production of prednisolone (disodium phosphate) typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the use of various solvents and reagents, such as acetonitrile, tetrahydrofuran, and water, under controlled conditions .
化学反応の分析
Types of Reactions: Prednisolone (disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisolone.
Reduction: Reduction of intermediate compounds during synthesis.
Esterification: Formation of the phosphate ester.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride.
Esterification: Utilizes phosphoric acid or its derivatives.
Major Products: The major product formed from these reactions is prednisolone (disodium phosphate), which is used in various pharmaceutical formulations .
科学的研究の応用
Prednisolone (disodium phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
作用機序
Prednisolone (disodium phosphate) exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound mimics the effects of cortisol, a hormone released by the adrenal glands, and regulates metabolism and stress responses .
類似化合物との比較
Hydrocortisone: Differs from prednisolone by having a hydroxyl group instead of a ketone at the 11th carbon.
Prednisone: Similar to prednisolone but has a ketone at the 11th carbon instead of a hydroxyl group.
Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th carbon.
Uniqueness: Prednisolone (disodium phosphate) is unique due to its specific esterification with phosphoric acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications where rapid onset of action is required .
特性
分子式 |
C21H27Na2O8P |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChIキー |
VJZLQIPZNBPASX-OJJGEMKLSA-L |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

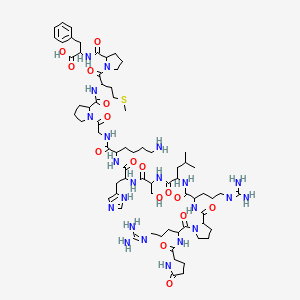

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)
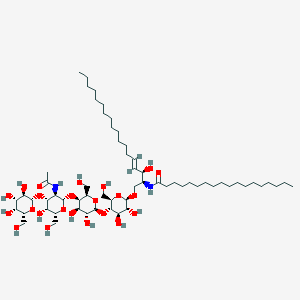
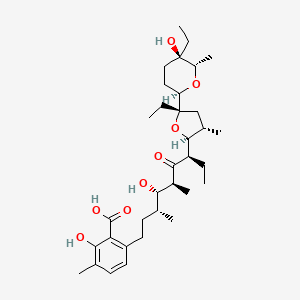
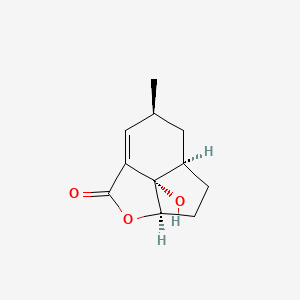
![3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765898.png)
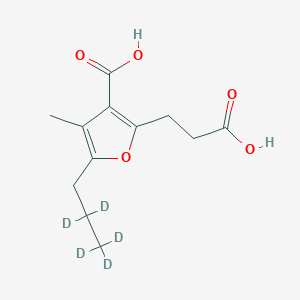
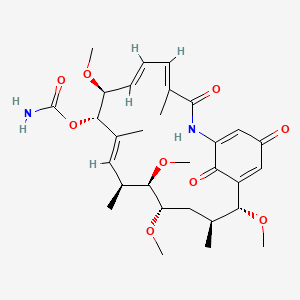
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
